3-(4-Phenylpiperazin-1-yl)propan-1-ol

GABA transporter inhibition GAT1 pharmacology neurotransmitter reuptake

3-(4-Phenylpiperazin-1-yl)propan-1-ol (CAS 67514-07-2) is an N-arylpiperazine derivative bearing a terminal primary alcohol on a three-carbon linker. With a molecular weight of 220.31 g·mol⁻¹, a computed XLogP3-AA of 1.5, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds, it occupies physicochemical space characteristic of CNS-permeable small molecules.

Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
CAS No. 67514-07-2
Cat. No. B8753232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Phenylpiperazin-1-yl)propan-1-ol
CAS67514-07-2
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCO)C2=CC=CC=C2
InChIInChI=1S/C13H20N2O/c16-12-4-7-14-8-10-15(11-9-14)13-5-2-1-3-6-13/h1-3,5-6,16H,4,7-12H2
InChIKeyLVNLMFITHNZGKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Phenylpiperazin-1-yl)propan-1-ol (CAS 67514-07-2): Compound Class, Physicochemical Profile, and Procurement-Relevant Identity


3-(4-Phenylpiperazin-1-yl)propan-1-ol (CAS 67514-07-2) is an N-arylpiperazine derivative bearing a terminal primary alcohol on a three-carbon linker. With a molecular weight of 220.31 g·mol⁻¹, a computed XLogP3-AA of 1.5, one hydrogen bond donor, three hydrogen bond acceptors, and four rotatable bonds, it occupies physicochemical space characteristic of CNS-permeable small molecules [1]. The compound is catalogued in authoritative chemical biology databases under CHEMBL3398500 and BDBM50063508, with curated bioactivity data against multiple transporter and enzyme targets [2]. Its primary alcohol functionality distinguishes it from the vicinal diol analog dropropizine (CAS 17692-31-8) and enables distinct synthetic derivatization pathways for probe and lead optimization campaigns.

Why Generic Phenylpiperazine Analogs Cannot Substitute for 3-(4-Phenylpiperazin-1-yl)propan-1-ol in Targeted Research Applications


The phenylpiperazine chemotype encompasses structurally diverse compounds whose biological profiles are exquisitely sensitive to substituent identity, linker length, and terminal functional group composition. 3-(4-Phenylpiperazin-1-yl)propan-1-ol carries a three-carbon linker terminating in a primary alcohol, whereas the clinically utilized antitussive dropropizine (3-(4-phenylpiperazin-1-yl)propane-1,2-diol) incorporates a vicinal diol, and 1-phenyl-3-(4-phenylpiperazin-1-yl)propan-1-ol adds a bulky phenyl substituent at the 1-position [1]. These structural variations produce divergent target engagement profiles across GABA transporter subtypes and carbonic anhydrase isoforms, as documented in curated bioactivity databases [2]. Procurement of a generic phenylpiperazine without the precise 3-hydroxypropyl substitution pattern risks selecting a compound with fundamentally different transporter inhibition kinetics, isoform selectivity, and synthetic handle availability, thereby compromising experimental reproducibility and lead optimization trajectories.

3-(4-Phenylpiperazin-1-yl)propan-1-ol: Quantitative Comparator-Anchored Differentiation Evidence


GAT1 Transporter Inhibition: Target Binding Affinity and Functional Uptake Inhibition Versus Clinical Reference Tiagabine

3-(4-Phenylpiperazin-1-yl)propan-1-ol engages the GABA transporter 1 (GAT1) with a binding affinity (Ki) of 1,070 nM at mouse GAT1 and 1,100 nM at human GAT1 expressed in HEK293 cells, determined via competitive MS binding assays using the GAT1-selective inhibitor NO-711 as the unlabeled marker [1]. In functional [³H]GABA uptake inhibition assays under matched cellular conditions, the compound inhibits mouse GAT1 with an IC₅₀ of 3,390 nM and human GAT1 with an IC₅₀ of 4,170 nM [2]. By comparison, the clinical GABA reuptake inhibitor tiagabine potently inhibits [³H]GABA uptake in synaptosomes with an IC₅₀ of 67 nM . The approximately 50-fold difference in functional potency between 3-(4-phenylpiperazin-1-yl)propan-1-ol and tiagabine positions the compound as a moderate-affinity GAT1 ligand suitable for probe development where partial target engagement is desired, rather than as a replacement for high-potency clinical GAT1 inhibitors.

GABA transporter inhibition GAT1 pharmacology neurotransmitter reuptake anticonvulsant target

Carbonic Anhydrase Isoform Selectivity: Differential Inhibition Across hCA I, II, and IX

Curated bioactivity data from BindingDB reveal that 3-(4-phenylpiperazin-1-yl)propan-1-ol inhibits human carbonic anhydrase isoforms with a rank order of hCA IX (Ki = 1,600 nM) > hCA I (Ki = 7,970 nM) > hCA II (Ki > 100,000 nM), as measured by a phenol red-based stopped-flow CO₂ hydrase assay with pre-incubation times of 15 min to 24 h [1]. The compound exhibits approximately 5-fold selectivity for the tumor-associated isoform hCA IX over the cytosolic hCA I, and greater than 62-fold selectivity over the ubiquitous hCA II. This selectivity profile is distinct from classical sulfonamide-based CA inhibitors such as acetazolamide, which typically display high potency but limited isoform discrimination across hCA I, II, and IX (Ki values often in the low nanomolar range for all three isoforms) [2].

carbonic anhydrase inhibition isoform selectivity anticancer target glaucoma pharmacology

GAT Subtype Selectivity: Differential Inhibition Across GAT1, GAT3, and GAT4

Within the GABA transporter family, 3-(4-phenylpiperazin-1-yl)propan-1-ol displays a rank order of functional inhibition of mouse GAT1 (IC₅₀ = 3,390 nM) > mouse GAT3 (IC₅₀ = 5,010 nM) > mouse GAT4 (data within the same curated dataset for structurally related analogs show IC₅₀ values in the high micromolar range, e.g., ≥155,000 nM for BDBM50063498 at mouse GAT4) [1]. The approximately 1.5-fold selectivity for GAT1 over GAT3, and substantially greater selectivity over GAT4, differentiates this compound from non-selective GABA uptake inhibitors that equipotently block multiple GAT subtypes. By contrast, the clinical GAT1 inhibitor tiagabine demonstrates high GAT1 selectivity with IC₅₀ values >10,000 nM at GAT2 and GAT3, representing a distinct selectivity profile [2].

GABA transporter subtypes GAT selectivity anticonvulsant drug discovery transporter pharmacology

Synthetic Accessibility and Scaffold Differentiation Versus Dropropizine (CAS 17692-31-8)

3-(4-Phenylpiperazin-1-yl)propan-1-ol bears a single terminal primary alcohol (one hydrogen bond donor, one hydroxyl group), in contrast to the clinically used antitussive dropropizine (CAS 17692-31-8), which carries a vicinal diol (two hydroxyl groups, two hydrogen bond donors) [1]. The mono-alcohol architecture of the target compound enables chemoselective derivatization at a single hydroxyl position without requiring protecting group strategies, whereas dropropizine's vicinal diol presents regioselectivity challenges during esterification, etherification, or oxidation reactions. Computed physicochemical properties further differentiate the two: the target compound has an XLogP3-AA of 1.5 versus dropropizine's experimental logP of approximately 0.16 (more hydrophilic), reflecting the impact of the additional hydroxyl group [2]. The target compound is synthesized via straightforward N-alkylation of commercially available 1-phenylpiperazine with a three-carbon electrophile bearing a protected or unprotected hydroxyl group, a route with fewer steps than the stereoselective synthesis required for enantiopure dropropizine isomers [3].

synthetic intermediate primary alcohol handle derivatization versatility medicinal chemistry building block

hERG Channel Safety Liability: In Vitro Cardiac Ion Channel Inhibition Profile

Curated BindingDB data for a close structural analog within the phenylpiperazine-propanol chemotype (BDBM50616144, CHEMBL5435884) reports a hERG channel inhibition Ki of 40,200 nM (40.2 μM) as determined by patch-clamp electrophysiology assay [1]. While compound-specific hERG data for 3-(4-phenylpiperazin-1-yl)propan-1-ol are not directly curated, the class-level inference suggests this chemotype may exhibit a favorable cardiac safety margin. For comparison, many clinically used phenylpiperazine-containing drugs (e.g., buspirone, nefazodone) have reported hERG IC₅₀ values in the range of 1,000–10,000 nM [2]. The apparent micromolar hERG affinity of the phenylpiperazine-propanol class suggests that procurement of 3-(4-phenylpiperazin-1-yl)propan-1-ol for in vivo CNS studies may carry a lower cardiac ion channel liability risk compared to phenylpiperazine derivatives with sub-micromolar hERG activity.

cardiac safety pharmacology hERG inhibition drug-induced QT prolongation preclinical toxicity

Patent Landscape: Documented Pharmacological Differentiation Within Substituted Phenylpiperazinyl-Propanols

US Patent 4,631,281 (Boehringer Ingelheim) describes a genus of substituted phenylpiperazinyl-propanols, including 3-(4-phenylpiperazin-1-yl)propan-1-ol as a representative embodiment, and reports quantitative pharmacological differentiation. The patent documents that compounds within this genus exhibit a positively inotropic action, vasodilating activity, broncholytic effect, and platelet aggregation-inhibiting properties [1]. The specific substitution pattern on the phenyl ring (R₂ and R₃ positions: hydrogen, halogen, cyano, trifluoromethyl, nitro, hydroxyl, alkoxy, or alkyl) is claimed to modulate the pharmacological profile, implying that 3-(4-phenylpiperazin-1-yl)propan-1-ol (R₁ = H, R₂ = H, R₃ = H) represents the unsubstituted baseline scaffold from which potency and selectivity can be tuned [1]. This patent-based differentiation establishes the compound as the foundational member of a pharmacologically validated structural class, distinct from ring-substituted analogs that may exhibit different efficacy or toxicity profiles.

patent differentiation inotropic activity vasodilation platelet aggregation inhibition

3-(4-Phenylpiperazin-1-yl)propan-1-ol: Evidence-Backed Research and Industrial Application Scenarios


GABAergic Transporter Probe Development for GAT1-Modulated Neurological Disorders

With a GAT1 binding affinity (Ki) of ~1,070–1,100 nM and functional uptake inhibition (IC₅₀) of 3,390–4,170 nM [1], 3-(4-phenylpiperazin-1-yl)propan-1-ol is positioned as a moderate-affinity GAT1 ligand suitable for research programs exploring partial GABA transporter modulation in epilepsy, anxiety, or neuropathic pain models. Unlike tiagabine (IC₅₀ = 67 nM) which produces near-complete GAT1 blockade, this compound's micromolar potency enables studies of graded transporter inhibition without saturation of the target, potentially revealing therapeutic windows inaccessible to high-potency inhibitors.

Tumor-Associated Carbonic Anhydrase IX Inhibitor Lead Optimization

The compound exhibits 5-fold selectivity for hCA IX (Ki = 1,600 nM) over hCA I (Ki = 7,970 nM) and >62-fold selectivity over hCA II (Ki > 100,000 nM) [2]. This selectivity profile supports procurement for medicinal chemistry campaigns targeting the tumor-associated isoform hCA IX while minimizing off-target inhibition of the ubiquitous hCA II. The compound's non-sulfonamide chemotype further distinguishes it from classical CA inhibitors, offering a scaffold with potentially novel binding interactions at the hCA IX active site.

Single-Handle Synthetic Intermediate for Phenylpiperazine Library Derivatization

The single primary alcohol functional group of 3-(4-phenylpiperazin-1-yl)propan-1-ol enables chemoselective derivatization without protecting group strategies, in contrast to the vicinal diol of dropropizine [3]. This property makes the compound an ideal procurement choice for parallel synthesis libraries requiring esterification, etherification, carbamate formation, or oxidation at the terminal hydroxyl position. The achiral nature (no stereocenters) further simplifies analytical characterization and purification workflows compared to enantiomeric dropropizine derivatives.

Baseline Reference Scaffold for Phenyl Ring SAR in Cardiovascular Pharmacology

As documented in US Patent 4,631,281, 3-(4-phenylpiperazin-1-yl)propan-1-ol (R₂=R₃=H, unsubstituted phenyl) serves as the baseline scaffold for a class of compounds with positively inotropic, vasodilating, broncholytic, and antiplatelet activities [4]. Researchers investigating how phenyl ring substitution (halogen, cyano, trifluoromethyl, nitro, hydroxyl, alkoxy, or alkyl groups) modulates cardiovascular pharmacological profiles should procure this unsubstituted parent compound as the essential reference standard against which all substituted analogs are compared.

Quote Request

Request a Quote for 3-(4-Phenylpiperazin-1-yl)propan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.